(R)-Morinidazole

Stereoselective metabolism N-glucuronidation Pharmacokinetics

For studies on stereoselective metabolism and transporter interactions, racemic mixtures confound data. (R)-Morinidazole resolves this as an enantiopure probe. - M8-2 glucuronide shows 6-fold higher plasma exposure than M8-1 in humans, critical for validating enantioselective LC-MS/MS methods. - Defined Km of 54.0 μM for OAT3-mediated transport supports in vitro renal transporter investigations. - In human liver microsomes, R-glucuronide formation (Vmax 1660 pmol·min⁻¹·mg⁻¹) far exceeds S-glucuronide (111 pmol·min⁻¹·mg⁻¹), enabling UGT1A9 pathway dissection. Available at ≥98% purity. Global shipping from stock. For R&D only; not for human use.

Molecular Formula C11H18N4O4
Molecular Weight 270.29 g/mol
Cat. No. B2453508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Morinidazole
Molecular FormulaC11H18N4O4
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]
InChIInChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1
InChIKeyGAZGHCHCYRSPIV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Morinidazole: 5-Nitroimidazole Research Enantiomer


(R)-Morinidazole (CAS 898230-59-6) is the R-enantiomer of morinidazole, a chiral 5-nitroimidazole antimicrobial agent. The racemic mixture (R,S-morinidazole) is clinically administered for treating amoebiasis, trichomoniasis, and anaerobic bacterial infections such as appendicitis and pelvic inflammatory disease . (R)-Morinidazole serves as a critical reference standard and research tool for investigating stereoselective pharmacokinetics, metabolism, and transporter interactions, as it exhibits distinct metabolic processing compared to its S-counterpart [1]. Its utility is specifically tied to studies requiring enantiopure material to dissect the contributions of individual stereoisomers to the overall pharmacological and toxicological profile of the racemate .

Chiral Reference Standard Enantiopure R-isomer for stereoselective bioanalytical method validation
Stereoselective ADME Tool Investigating enantiomer-specific metabolism, transport, and exposure context
In Vitro/In Vivo Comparator Dissecting contributions of individual stereoisomers in racemic mixture studies

Why (R)-Morinidazole Cannot Be Substituted


Generic substitution is not possible because (R)-morinidazole is not a therapeutic drug product but an enantiopure research compound. The clinically administered racemic morinidazole contains both R and S enantiomers, which exhibit stereoselective pharmacokinetics and metabolism, leading to differential systemic exposure of their metabolites [1]. For instance, the glucuronide metabolite of the R-enantiomer (M8-2) demonstrates a 6-fold higher plasma exposure than that of the S-enantiomer (M8-1) in humans [2]. Consequently, using the racemate or the opposite enantiomer in studies aimed at characterizing the stereospecific contribution of the R-enantiomer to activity, toxicity, or drug-drug interaction potential would introduce confounding variables, rendering the experimental design invalid . The specific quantitative differentiation is detailed in the evidence guide below.

(R)-Morinidazole
Racemate / S-Enantiomer
Metabolite Profile
Defined M8-2 (R-glucuronide) pathway exhibits distinct exposure kinetics
Mixed R/S metabolite pathways obscure stereospecific attribution and may confound models
Transporter Affinity
Confirmed OAT3 substrate kinetics with a reported Km for the R-metabolite
Altered renal clearance interplay without enantiopure resolution limits DDI interpretation
Research Context
Validated research tool for stereoselective ADME and bioanalytical studies
Uncharacterized isomer ratios introduce confounding variables in stereochemical research

Differential Characteristics Evidence


Stereoselective Glucuronide Exposure Disparity

The plasma exposure of the R-enantiomer-specific glucuronide metabolite (M8-2) is 6-fold higher than that of the S-enantiomer glucuronide (M8-1) following intravenous administration of racemic morinidazole in humans [1]. This stereoselective metabolism is a key differentiator for studies requiring quantification of individual enantiomer-derived metabolites.

Glucuronide Exposure Disparity
Cross-study comparable
6-fold higher exposure
M8-2 (22.9%) vs M8-1 (3.96%)
Supports stereospecific metabolite profiling in human plasma research contexts
IV administration of racemic morinidazole, healthy human subjects
Stereoselective metabolism N-glucuronidation Pharmacokinetics

In Vitro Antiprotozoal Activity Profile

While the racemic mixture is known for greater antiparasitic potency than metronidazole , the specific enantiomer (R)-morinidazole demonstrates defined activity against key protozoan pathogens. In vitro assays report minimum inhibitory concentrations (MIC) of 2 μg/mL against Trichomonas vaginalis and 3 μg/mL against Entamoeba histolytica . This provides a baseline for comparing the relative contribution of this enantiomer to the overall activity of the racemate.

Antiprotozoal Activity Profile
Data to verify
T. vaginalis: 2 µg/mL
E. histolytica: 3 µg/mL
Reported antiprotozoal screening context; source-specific review required
In vitro susceptibility; cross-study comparison with metronidazole not applicable
Antiparasitic activity MIC determination In vitro efficacy

In Vivo Tissue Distribution Profile

Following a single intravenous dose of 50 mg/kg in mice, (R)-morinidazole exhibits a non-uniform tissue distribution pattern. The compound achieves higher concentrations in the liver, kidney, and plasma compared to the lung, heart, and spleen . This differential biodistribution profile is a key parameter for in vivo pharmacodynamic and toxicological studies.

In Vivo Tissue Distribution
Data to verify
Liver > Kidney > Plasma
Higher vs Lung, Heart, Spleen
Supports preclinical in vivo model interpretation for biodistribution studies
Mouse model, 50 mg/kg IV; no direct comparator data for S-enantiomer
Tissue distribution In vivo pharmacokinetics Biodistribution

Renal OAT3 Transporter Interaction

The R-enantiomer-specific glucuronide metabolite M8-2 is identified as a substrate for the renal organic anion transporter 3 (OAT3), with a Km value of 54.0 μM [1]. In contrast, the S-enantiomer metabolite M8-1 is also transported by OAT3 but with different kinetics [1]. This transporter interaction is a critical determinant of renal clearance and potential drug-drug interactions, particularly in renal impairment, where plasma exposure of M8-2 is increased 17.4-fold [2].

OAT3 Transporter Affinity
Direct head-to-head comparison
Km = 54.0 µM (M8-2)
OAT3-transfected cell assays
Confirms substrate kinetics for renal transporter-mediated disposition studies
M8-1 confirmed as OAT3 substrate with distinct kinetics
Drug transporters Renal clearance OAT3 Drug-drug interactions

Metabolite Exposure in Renal Impairment

In patients with severe renal impairment, the plasma exposure (AUC) of the R-enantiomer glucuronide M8-2 is 17.4 times higher than in healthy subjects following a 500 mg IV dose of racemic morinidazole [1]. This substantial increase, along with 20.4-fold for M8-1 and 15.1-fold for M7, highlights the critical role of renal function in the elimination of these enantiomer-specific metabolites [2]. The parent drug AUC increases only 1.5-fold [1].

Renal Impairment Exposure
Cross-study comparable
17.4-fold AUC increase
M8-2 in severe vs healthy subjects
Supports PK modeling in renal impairment research contexts
500 mg IV racemate; parent drug AUC increase only 1.5-fold
Renal impairment Pharmacokinetic alteration Metabolite accumulation

(R)-Morinidazole Research & Industrial Applications


Chiral Bioanalytical Method Development

Given the significant 6-fold difference in plasma exposure between R- and S-glucuronide metabolites, (R)-morinidazole is an indispensable reference standard for developing and validating enantioselective LC-MS/MS methods to quantify morinidazole enantiomers and their metabolites in biological matrices [1]. The compound's high purity (>98%) ensures accurate calibration and quality control in clinical pharmacokinetic studies .

In Vitro Metabolism & Transporter Studies

The distinct Km value of 54.0 μM for OAT3-mediated transport of M8-2 makes (R)-morinidazole a valuable tool for in vitro studies investigating the role of stereochemistry in renal drug transporter interactions [2]. Researchers can use this enantiomer to dissect the contribution of UGT1A9-catalyzed N+-glucuronidation to the overall metabolic clearance observed with the racemate, where Vmax for R-glucuronide formation is significantly higher (1660 pmol·min⁻¹·mg⁻¹) than for S-glucuronide (111 pmol·min⁻¹·mg⁻¹) in human liver microsomes [3].

Pharmacokinetic Modeling in Renal Impairment

The dramatic 17.4-fold increase in M8-2 AUC in severe renal impairment underscores the necessity of using (R)-morinidazole in studies designed to model and predict the disposition of nitroimidazole drugs in patients with compromised renal function [4]. This data informs dose adjustment strategies and safety evaluations for the racemic drug product.

In Vivo Biodistribution & Target Engagement

The preferential accumulation of (R)-morinidazole in liver and kidney tissues following IV administration provides a defined biodistribution baseline for preclinical in vivo studies investigating the enantiomer-specific targeting or toxicity of nitroimidazole compounds . This is particularly relevant for research into anaerobic infections where tissue penetration is a key efficacy determinant.

Application
Selection Property
Validation Focus
Chiral Bioanalytical Method Development
Enantiomeric separation efficiency and metabolite resolution
LC-MS/MS method-transfer and matrix-effect control context
In Vitro Metabolism & Transport Studies
Stereospecific UGT1A9 and OAT3 substrate kinetics
Enantiomer-attribution review for renal clearance and DDI models
Pharmacokinetic Modeling in Renal Impairment
Metabolite accumulation profile and elimination context
Exposure-model interpretation for special population PK research
Preclinical In Vivo Biodistribution
Enantiomer-specific organ tissue uptake and retention
Target-organ exposure review for in vivo model studies

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35 linked technical documents
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